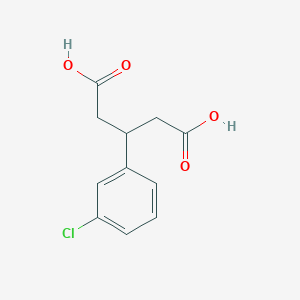

3-(3-chlorophenyl)pentanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-chlorophenyl)pentanedioic acid is a compound with the molecular formula C11H11ClO4 and a molecular weight of 242.66 . It is a powder at room temperature .

Synthesis Analysis

The synthesis pathway of this compound is described in a study on the impurity profiling of Baclofen . The synthesis starts with 3-(4-chlorophenyl)pentanedioic acid, followed by the formation of an anhydride, which is then converted to an imide using ammonia .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClO4/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 135-137°C . The predicted boiling point is 384.3±27.0°C, and the predicted density is 1.396±0.06 g/cm3 .Mecanismo De Acción

The mechanism of action of 3-(3-chlorophenyl)pentanedioic acid is not fully understood. However, it is believed that the compound acts as a nucleophilic catalyst, which helps to facilitate the reaction of organic compounds. It is also believed to act as a Lewis acid, which helps to stabilize the transition state of the reaction.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have an effect on the metabolism of other compounds. It has been reported to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-(3-chlorophenyl)pentanedioic acid in laboratory experiments include its low cost, low toxicity, and its ability to act as both a nucleophilic catalyst and a Lewis acid. The main limitation of using this compound in laboratory experiments is its low solubility in water and organic solvents.

Direcciones Futuras

The future directions for research on 3-(3-chlorophenyl)pentanedioic acid include further study of its biochemical and physiological effects, as well as its potential applications in drug synthesis and other industrial processes. Additionally, further research could be done to explore the mechanism of action of the compound and to develop new methods of synthesis. Finally, further research could be done on the safety and toxicity of this compound, as well as its potential environmental impact.

Métodos De Síntesis

3-(3-Chlorophenyl)pentanedioic acid can be synthesized by the reaction of 3-chlorobenzoic acid with sodium hydroxide in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution reaction, where the chlorine atom of the 3-chlorobenzoic acid is replaced by the hydroxide ion from the sodium hydroxide. This yields a crude product that can be purified by recrystallization.

Aplicaciones Científicas De Investigación

3-(3-Chlorophenyl)pentanedioic acid has been used in a variety of research applications. It has been used as a reagent in the synthesis of organic compounds, such as the synthesis of aryl halides and aryl sulfonates. It has also been used in the synthesis of pharmaceuticals, such as the synthesis of the antimalarial drug artemisinin. It has also been used as a reagent in the synthesis of cosmetics and other products.

Safety and Hazards

Propiedades

IUPAC Name |

3-(3-chlorophenyl)pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWLRFZGNLCCTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B6603240.png)

![2-hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)